molecular formula C20H28N4O2S B2972132 N-(4-methoxyphenethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide CAS No. 1428374-17-7

N-(4-methoxyphenethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2972132
CAS No.: 1428374-17-7
M. Wt: 388.53
InChI Key: UVOQFQZRJLIUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with:

  • A carboxamide group at position 1.
  • A thioether-linked 1-methylimidazole moiety at position 4.
  • A 4-methoxyphenethyl side chain attached to the piperidine nitrogen.

The methoxy group may enhance metabolic stability, while the thioether could influence redox properties .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-23-14-11-22-20(23)27-15-17-8-12-24(13-9-17)19(25)21-10-7-16-3-5-18(26-2)6-4-16/h3-6,11,14,17H,7-10,12-13,15H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOQFQZRJLIUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Compound Name Key Features Molecular Weight (g/mol) CAS Number Potential Applications
Target Compound Piperidine, 1-methylimidazole (thioether), 4-methoxyphenethyl, carboxamide Not explicitly provided Not provided Hypothesized kinase/GPCR modulation
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Pyridine, methylsulfanyl, ethoxy-methoxy substitution, carboxamide 346.45 851878-19-8 Unknown (building block for drug discovery)
1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenethyl)-4-piperidinyl]-1H-benzimidazol-2-amine Benzimidazole, fluorophenyl, 4-methoxyphenethyl, piperidine Not explicitly provided 68844-77-9 Kinase inhibition (e.g., inhibitor class)
Balamapimod (MKI-833) Quinoline carbonitrile, chloro-phenyl, pyrrolidinyl-piperidinyl, methoxy 574.14 863029-99-6 Oncology (kinase-targeted therapy)
Key Observations:
  • Core Heterocycles: The target uses piperidine, while analogs employ pyridine (), benzimidazole (), or quinoline (). These cores influence binding specificity; quinoline derivatives like Balamapimod often target kinase ATP-binding pockets .
  • Thioether vs. Sulfanyl: The target’s thioether-linked imidazole may confer greater stability than the methylsulfanyl group in ’s pyridine compound . Fluorophenyl () enhances electronegativity and metabolic resistance compared to the target’s methoxyphenethyl .

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility: The carboxamide group in all compounds improves water solubility, but bulky substituents (e.g., quinoline in Balamapimod) may limit membrane permeability .
  • Metabolism : Methoxy groups resist oxidative metabolism, while fluorophenyl () further slows degradation. The thioether in the target compound may undergo sulfoxidation, altering activity .

Therapeutic Implications

  • Oncology: Balamapimod’s quinoline structure and kinase inhibition profile highlight its use in cancer, whereas the target compound’s imidazole-piperidine scaffold may target different pathways (e.g., GPCRs in inflammation) .
  • Kinase Inhibition: The benzimidazole analog shares structural motifs with known kinase inhibitors (e.g., nilotinib), suggesting the target compound could be optimized for similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.